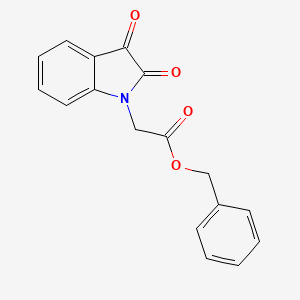

benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Description

BenchChem offers high-quality benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzyl 2-(2,3-dioxoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-14-9-5-4-8-13(14)16(20)17(18)21/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLKMPGWZZNSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Benzyl 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetate: A Mechanistic and Methodological Guide

Executive Summary

The N-alkylation of the isatin (1H-indole-2,3-dione) scaffold is a fundamental transformation in medicinal chemistry, providing access to a vast array of biologically active heterocycles and spiro-oxindoles. The synthesis of benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate serves as a critical intermediate workflow. The incorporation of a benzyl ester acts as a robust protecting group that can be selectively cleaved via mild hydrogenolysis (Pd/C, H₂), liberating the free acetic acid derivative for subsequent amide coupling. This whitepaper details the mechanistic rationale, optimization data, and a self-validating experimental protocol for achieving high-yield N-alkylation using benzyl bromoacetate.

Mechanistic Rationale & Regioselectivity

Deprotonation and the Ambident Isatinate Anion

The first step in the synthesis involves the abstraction of the N-H proton of isatin. Isatin possesses a weakly acidic secondary amine proton with a pKa of approximately 10.3 [[1]]([Link]), reflecting the electron-withdrawing nature of the adjacent C2 and C3 carbonyl groups . Deprotonation is typically achieved using a mild alkali metal carbonate, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) .

This acid-base reaction generates the isatinate anion , a highly conjugated and ambident species where the negative charge is delocalized across the nitrogen atom and the oxygen atoms of the carbonyl groups .

Regioselectivity: N- vs. O-Alkylation

A common challenge with ambident anions is controlling regioselectivity. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms act as "hard" nucleophilic centers, while the nitrogen atom acts as a "soft" nucleophilic center. Benzyl bromoacetate features a "soft" electrophilic α-carbon. Consequently, the softer nitrogen atom preferentially attacks the α-carbon of the alkylating agent via an Sₙ2 mechanism, leading exclusively to the N-alkylated product rather than the O-alkylated enol ether .

Reaction mechanism detailing the deprotonation of isatin and subsequent SN2 N-alkylation.

Reaction Optimization & Quantitative Data

The choice of base and solvent profoundly impacts the reaction kinetics and overall yield. Polar aprotic solvents like DMF or NMP are strictly required because they solvate the potassium cation, leaving the isatinate anion "naked" and highly nucleophilic .

Table 1: Optimization of Reaction Conditions for the N-Alkylation of Isatin

| Entry | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| 1 | K₂CO₃ (1.5) | DMF | 70 | 4.0 | 82 | Optimal; high polarity stabilizes the Sₙ2 transition state . |

| 2 | Cs₂CO₃ (1.5) | DMF | 70 | 2.0 | 88 | Faster kinetics due to the "cesium effect" (enhanced solubility) . |

| 3 | NaH (1.2) | THF | RT | 12.0 | 65 | Lower yield; less polar solvent reduces nucleophilicity of the anion . |

| 4 | K₂CO₃ (1.5) | Acetone | Reflux | 24.0 | 45 | Poor solubility of the isatinate anion limits the reaction rate. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the chemical integrity of each step.

Materials & Reagents

-

Isatin : 1.0 equiv (10 mmol, 1.47 g)

-

Benzyl bromoacetate : 1.1 equiv (11 mmol, 1.74 mL)

-

Potassium carbonate (Anhydrous) : 1.5 equiv (15 mmol, 2.07 g)

-

N,N-Dimethylformamide (Anhydrous) : 20 mL

Step-by-Step Methodology

-

Reagent Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isatin (1.47 g) in anhydrous DMF (20 mL).

-

Observation: The solution will exhibit a bright orange color characteristic of neutral isatin.

-

-

Deprotonation Phase : Add anhydrous K₂CO₃ (2.07 g) in a single portion. Stir the suspension at room temperature (20–25 °C) for 45–60 minutes.

-

Self-Validation: The reaction mixture must transition from bright orange to a deep purple/red hue . This color shift is the visual confirmation that the highly conjugated isatinate anion has successfully formed . If the color does not change, the DMF may be wet, or the base has degraded.

-

-

Alkylation Phase : Attach a reflux condenser. Using a syringe, add benzyl bromoacetate (1.74 mL) dropwise over 5 minutes.

-

Causality: Dropwise addition prevents localized exothermic spikes and suppresses potential side reactions.

-

-

Heating & IPC : Heat the reaction mixture to 70 °C using an oil bath and stir for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate eluent.

-

Self-Validation: Under UV light (254 nm), the starting isatin spot (lower Rf ) should be completely consumed, replaced by a single, less polar spot (higher Rf ) corresponding to the N-alkylated product.

-

-

Quenching : Remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water.

-

Isolation & Purification : Collect the crude yellow/orange solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove trace DMF. Recrystallize the crude solid from hot ethanol.

-

Causality: Ethanol selectively dissolves impurities at elevated temperatures, allowing the target molecule to form high-purity crystalline needles upon slow cooling.

-

Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Analytical Characterization

To verify the structural integrity of the synthesized benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, the following spectroscopic markers should be observed:

-

¹H NMR (400 MHz, CDCl₃) : The defining features are two distinct singlets. The resonance at δ 5.22 ppm (s, 2H) corresponds to the benzylic methylene protons ( O−CH2−Ph ), while the resonance at δ 4.55 ppm (s, 2H) corresponds to the methylene protons adjacent to the isatin nitrogen ( N−CH2−C=O ). The aromatic region will integrate for 9 protons (4 from the isatin core, 5 from the benzyl ring) between δ 6.85 and 7.65 ppm .

-

¹³C NMR (100 MHz, CDCl₃) : Three distinct carbonyl peaks must be present. The highly deshielded C3 ketone of the isatin core appears near δ 183.0 ppm , the ester carbonyl at δ 167.5 ppm , and the C2 lactam carbonyl at δ 158.0 ppm .

References

-

Simple and Efficient Microwave Assisted N-Alkylation of Isatin. MDPI (Molecules).[Link]

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. PubMed Central (PMC).[Link]

-

Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities. RJ Wave. [Link]

-

Microwave-assisted Synthesis of Some N-alkylisatin- β -thiocarbohydrazones. Engineering Journal IJOER.[Link]

-

Spectrophotometric speciation studies of two model melanin monomers. The Ohio State University Knowledge Bank. [Link]

Sources

Mechanistic Profiling and Therapeutic Targeting of Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Executive Summary

The compound benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate represents a highly privileged N-substituted isatin (1H-indole-2,3-dione) scaffold. By functionalizing the N1 position of the isatin core with a bulky, aromatic benzyl acetate moiety, the molecule's lipophilicity, electron density, and steric profile are fundamentally altered. This structural modification shifts the molecule from a generic endogenous indole into a highly selective pharmacological probe.

This technical guide dissects the primary therapeutic targets of N-benzyl/N-alkyl isatin derivatives, detailing the molecular causality behind their target affinities, summarizing quantitative interaction data, and providing self-validating experimental workflows for preclinical evaluation.

Primary Therapeutic Targets and Molecular Causality

Executioner Caspases (Caspase-3 and Caspase-7)

N-benzyl isatins are recognized as some of the most potent non-peptide inhibitors of executioner caspases, which are the primary drivers of cellular apoptosis[1].

-

Mechanistic Causality: The inhibitory mechanism relies on the highly electrophilic nature of the C3 carbonyl group on the isatin core. Upon entering the active site, the catalytic Cys-163 residue of Caspase-3 acts as a nucleophile, attacking the C3 carbonyl to form a reversible thiohemiketal[2].

-

Role of the N-Benzyl Acetate Group: Unsubstituted isatins possess only modest caspase affinity. However, alkylation of the isatin nitrogen with a benzyl or substituted benzyl group drives a 10- to 20-fold increase in inhibitory potency[1]. The bulky benzyl acetate group projects deep into the S2 and S3 hydrophobic sub-sites of the caspase enzyme, anchoring the molecule and stabilizing the thiohemiketal bond. This high affinity has made N-benzyl isatins the premier structural class for developing [11C] and[18F] PET radiotracers to image apoptosis in vivo[3].

Cholinesterases (AChE and BChE)

N-alkyl and N-benzyl isatin derivatives exhibit significant dose-dependent inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), making them viable candidates for Alzheimer's disease therapeutics[4].

-

Mechanistic Causality: The isatin core binds to the Catalytic Active Site (CAS) at the base of the enzyme's deep gorge. The N-benzyl acetate extension acts as a hydrophobic bridge, allowing the aromatic benzyl ring to engage in π−π stacking interactions with the Peripheral Anionic Site (PAS) at the gorge entrance.

-

Selectivity: The size of the N-substituent positively correlates with BChE selectivity. Because BChE possesses a wider and more flexible active site gorge than AChE, the bulky benzyl acetate moiety fits preferentially into BChE, yielding high micromolar to nanomolar selectivity[4].

Receptor Tyrosine Kinases (EGFR and VEGFR-2)

Isatin hybrids are increasingly utilized in oncology to overcome multidrug-resistant carcinomas[5].

-

Mechanistic Causality: The planar isatin core acts as a bioisostere for the adenine ring of ATP. By competing for the ATP-binding cleft of receptor tyrosine kinases (such as EGFR and VEGFR-2), these compounds halt kinase phosphorylation cascades[6]. The N-benzyl acetate group enhances the compound's lipophilicity, facilitating rapid cellular penetration and providing critical van der Waals interactions within the hydrophobic kinase cleft[5].

Quantitative Target Affinity Profile

The following table summarizes the binding affinities and mechanisms of N-benzyl isatin derivatives across their primary validated targets.

| Target Enzyme | Affinity / Potency (IC50 / Ki) | Primary Mechanism of Action | Clinical / Preclinical Utility |

| Caspase-3 / Caspase-7 | 5 nM – 40 nM | Reversible thiohemiketal formation at catalytic Cys-163. | Apoptosis PET Imaging / Anti-ischemic agents |

| Butyrylcholinesterase (BChE) | 3.7 µM – 10 µM | Dual-site binding (CAS and PAS) across the active site gorge. | Alzheimer's Disease / Cognitive decline |

| EGFR / VEGFR-2 | 0.2 µM – 5.0 µM | ATP-competitive inhibition at the intracellular kinase domain. | Solid Tumors / Multidrug-resistant carcinomas |

Pathway and Workflow Visualizations

Mechanism of Caspase-3 inhibition by N-benzyl isatin derivatives via thiohemiketal formation.

Experimental workflow for evaluating radiolabeled N-benzyl isatins as PET tracers.

Self-Validating Experimental Protocols

To rigorously evaluate the therapeutic and diagnostic potential of benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate derivatives, researchers must employ self-validating workflows. The following protocols detail the synthesis of the radiotracer and its biological validation.

Protocol 1: Radiosynthesis via Isatinate Ring-Opening/Re-closure

Direct radiolabeling of isatins often fails because the highly electrophilic C3 carbonyl acts as an unintended trap for the [18F]fluoride ion[3]. This protocol circumvents the issue via a transient ring-opening mechanism.

-

Ring Opening: Treat the mesylated N-benzyl isatin precursor with a strong base (e.g., NaOH) at room temperature. This completely opens the isatin ring to form an isatinate intermediate, neutralizing the C3 electrophilicity[3].

-

Radiolabeling: Introduce[18F]fluoride (or [11C]methyl iodide depending on the specific derivative) in the presence of Kryptofix 2.2.2 and K2CO3. Heat to 90°C for 10 minutes to allow nucleophilic substitution at the target aliphatic/benzyl chain.

-

Ring Re-closure: Acidify the reaction mixture with 1M HCl and heat to 100°C for 5 minutes. The acidic conditions catalyze the re-closure of the isatinate intermediate back into the intact, radiolabeled N-benzyl isatin[3].

-

Purification: Isolate the product via semi-preparative reversed-phase HPLC to ensure >99% radiochemical purity.

Protocol 2: In Vivo Apoptosis Imaging and Ex Vivo Validation

A reliable PET tracer must demonstrate that its in vivo retention strictly correlates with active enzyme concentration, ruling out non-specific pooling.

-

Model Induction: Induce hepatic apoptosis in a murine model via intravenous injection of anti-Fas antibody (10 µ g/mouse ). Allow 2 hours for the extrinsic apoptotic cascade to activate Caspase-3[3].

-

Tracer Administration: Inject 10-15 MBq of the radiolabeled N-benzyl isatin tracer via the tail vein.

-

MicroPET Imaging: Conduct dynamic microPET scanning for 60 minutes. Quantify the Standardized Uptake Value (SUV) in the liver ROI (Region of Interest).

-

Self-Validation (Fluorometric Assay): Immediately following the scan, euthanize the animal and excise the liver. Homogenize the tissue and incubate the lysate with the fluorogenic caspase-3 substrate Ac-DEVD-AMC.

-

Data Correlation: Measure the cleavage of AMC (excitation 380 nm, emission 460 nm). A linear correlation ( R2>0.9 ) between the PET SUV and the ex vivo AMC fluorescence confirms that the tracer retention is causally linked to active Caspase-3 binding[3].

References

-

N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) Source: PubMed Central (NIH) URL:[Link]

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities Source: PubMed Central (NIH) URL:[Link]

-

[18F]- and[11C]-Labeled N-benzyl-isatin sulfonamide analogues as PET tracers for Apoptosis: synthesis, radiolabeling mechanism, and in vivo imaging study of apoptosis in Fas-treated mice using [11C]WC-98 Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: Taylor & Francis Online URL:[Link]

-

Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. [18F]- and [11C]-Labeled N-benzyl-isatin sulfonamide analogues as PET tracers for Apoptosis: synthesis, radiolabeling mechanism, and in vivo imaging study of apoptosis in Fas-treated mice using [11C]WC-98 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for using benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate in cell culture

An In-depth Guide to the Cellular Application of Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate as a Putative Caspase-3/7 Inhibitor

Authored by a Senior Application Scientist

This technical guide provides a comprehensive protocol for the utilization of Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate in cell culture. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction: The Therapeutic Potential of Isatin Derivatives

Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate belongs to the isatin class of compounds. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral, anticonvulsant, and anticancer properties.[1] A particularly promising application of isatin derivatives lies in their ability to modulate apoptosis, or programmed cell death.

Apoptosis is a critical process in tissue homeostasis and development, and its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in executing the apoptotic program. These enzymes are classified as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[2] The executioner caspases, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Mechanism of Action: Targeting the Executioner Caspases

While direct studies on Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate are not extensively available, the isatin scaffold is a well-established pharmacophore for the inhibition of caspase-3 and -7.[3][4] The proposed mechanism of action involves the interaction of the carbonyl group on the isatin ring with the cysteine thiol in the active site of the caspase enzyme.[2][5] The N-benzyl group is a key structural feature that has been shown to significantly enhance the potency of isatin derivatives against caspase-3 and -7.[4]

By inhibiting these executioner caspases, Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is predicted to block the downstream events of apoptosis, thereby promoting cell survival. This makes it a valuable tool for studying the intricate roles of caspase-3 and -7 in various cellular processes and a potential therapeutic agent for diseases characterized by excessive apoptosis.

Caption: Proposed mechanism of action of Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate.

Experimental Protocols

The following protocols provide a framework for the effective use of Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate in a cell culture setting. It is imperative to note that optimal conditions may vary depending on the cell type and experimental design.

Preparation of Stock Solution

The solubility of isatin derivatives can be limited in aqueous solutions. Therefore, a high-concentration stock solution in an organic solvent is recommended.

Materials:

-

Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Aseptically weigh out a precise amount of Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Determination of Optimal Working Concentration

A dose-response experiment is crucial to determine the optimal, non-toxic working concentration of the compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate stock solution

-

Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α) as a positive control

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Include the following controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the compound.

-

Untreated Control: Cells in complete medium only.

-

Positive Control for Apoptosis: Cells treated with a known apoptosis-inducing agent.

-

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound or controls.

-

Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and select a working concentration that effectively inhibits apoptosis without causing significant cell death.

| Parameter | Recommended Range | Rationale |

| Stock Solution Concentration | 10-50 mM in DMSO | Ensures solubility and allows for small volumes to be added to cell culture medium, minimizing solvent effects. |

| Working Concentration | 0.1 - 100 µM | A broad range to determine the optimal concentration for apoptosis inhibition without inducing cytotoxicity.[4][6] |

| Incubation Time | 24 - 72 hours | Dependent on the cell doubling time and the kinetics of the apoptotic process being investigated. |

| Vehicle (DMSO) Concentration | ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and may interfere with experimental results. |

Assessing Apoptosis Inhibition

Once the optimal working concentration is determined, the efficacy of Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate in inhibiting apoptosis can be assessed using various methods.

Experimental Workflow:

Caption: A typical experimental workflow for assessing apoptosis inhibition.

Methods for Detecting Apoptosis:

-

Caspase Activity Assays: Fluorometric or colorimetric assays that measure the activity of caspase-3 and/or -7 using specific substrates. A reduction in caspase activity in the presence of the compound would indicate successful inhibition.

-

Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. A decrease in the percentage of Annexin V-positive cells would demonstrate the anti-apoptotic effect of the compound.

-

Western Blotting for Cleaved PARP or Cleaved Caspase-3: Poly (ADP-ribose) polymerase (PARP) is a substrate of caspase-3. Detection of the cleaved form of PARP or caspase-3 by Western blotting is a hallmark of apoptosis. A reduction in the cleaved fragments in compound-treated cells would confirm its inhibitory activity.[7]

-

TUNEL Assay: Detects DNA fragmentation, a later event in apoptosis. A decrease in TUNEL-positive cells would indicate inhibition of apoptosis.

Trustworthiness and Self-Validation

To ensure the reliability of your results, it is crucial to incorporate a self-validating system into your experimental design. This includes:

-

Multiple Assays: Use at least two different methods to assess apoptosis to confirm your findings.

-

Appropriate Controls: Always include vehicle controls to account for any effects of the solvent. Positive and negative controls for apoptosis are also essential for validating the assay itself.

-

Dose-Dependence: The inhibitory effect of the compound should ideally be dose-dependent.

-

Time-Course Experiments: Investigate the effect of the compound at different time points to understand the kinetics of inhibition.

Conclusion

Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, as a member of the isatin family of compounds, holds significant promise as a tool for studying and potentially modulating apoptosis through the inhibition of caspase-3 and -7. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their cell culture experiments. By adhering to the principles of scientific integrity and rigorous experimental design, the full potential of this and other isatin derivatives can be explored.

References

-

F.A., A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1674-1684. Available at: [Link]

-

Taylor & Francis. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online. Available at: [Link]

-

Lee, D., et al. (2015). Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. Future Medicinal Chemistry, 7(9), 1173-96. Available at: [Link]

-

Lee, D., et al. (2005). N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, in Vitro Activity, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 48(21), 6334-6343. Available at: [Link]

-

Lee, D., et al. (2009). Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6. Journal of Medicinal Chemistry, 52(8), 2277-2280. Available at: [Link]

-

Poreba, M., et al. (2020). A selective and rapid cell-permeable inhibitor of human caspase-3. ACS Chemical Biology, 15(7), 1876-1886. Available at: [Link]

-

ResearchGate. (n.d.). Effect of caspase-3 inhibitor on the activity of caspase-3, cell... ResearchGate. Available at: [Link]

-

Karger Publishers. (2004). Inhibitors Directed towards Caspase-1 and -3 Are Less Effective than Pan Caspase Inhibition in Preventing Renal Proximal Tubular Cell Apoptosis. Karger Publishers. Available at: [Link]

-

Ghorbani, M., et al. (2021). Targeting Caspase-3 Gene in rCHO Cell Line by CRISPR/Cas9 Editing Tool and Its Effect on Protein Production in Manipulated Cell Line. Avicenna Journal of Medical Biotechnology, 13(4), 183-190. Available at: [Link]

-

ACS Publications. (2019). Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3. ACS Chemical Biology. Available at: [Link]

-

PubChem. (n.d.). 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl acetate. PubChem. Available at: [Link]

-

PubChem. (n.d.). 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(benzyloxy)acetate. PubChem. Available at: [Link]

-

NextSDS. (n.d.). benzyl 2-(3-indolyl)acetate — Chemical Substance Information. NextSDS. Available at: [Link]

-

Royal Society of Chemistry. (2018). Synthesis of optically active 2-amino-1′-benzyl-2′,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3′-indoline]-3-carbonitriles catalyzed by a bifunctional squaramide derived from quinine. New Journal of Chemistry. Available at: [Link]

-

TÜBİTAK Academic Journals. (2013). Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. TÜBİTAK Academic Journals. Available at: [Link]

-

PubMed. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2012). 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. PubMed Central. Available at: [Link]

- Journal of Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 49(1), 84.

-

NextSDS. (n.d.). (1-BENZYL-3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)-ACETIC ACID. NextSDS. Available at: [Link]

-

Dove Medical Press. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dove Medical Press. Available at: [Link]

-

ResearchGate. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. ResearchGate. Available at: [Link]

-

MDPI. (2023). Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. MDPI. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. tandfonline.com [tandfonline.com]

- 3. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Guide to the Acetylcholinesterase Inhibition Assay with Indole Derivatives

Introduction: The Significance of Acetylcholinesterase Inhibition and the Promise of Indole Derivatives

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission, which is crucial for memory and learning.

The indole nucleus is a prominent scaffold in medicinal chemistry, and numerous indole derivatives have been synthesized and evaluated as potent acetylcholinesterase inhibitors.[4][5][6] Some have shown inhibitory activities comparable or even superior to standard drugs like donepezil.[5][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for an acetylcholinesterase inhibition assay, with a specific focus on evaluating indole derivatives. The protocol is based on the well-established Ellman's method, a rapid, reliable, and cost-effective colorimetric assay.[2][3][8]

The Underlying Principle: Ellman's Method

The Ellman's assay is a spectrophotometric method to determine the activity of acetylcholinesterase.[2] The principle lies in the following two-step reaction:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[3]

-

Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[3][9]

The intensity of the yellow color is directly proportional to the amount of thiocholine produced, which in turn is a measure of AChE activity. The absorbance of the TNB anion is measured at 412 nm.[3][8] In the presence of an inhibitor, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation.

Figure 1: The two-step reaction mechanism of the Ellman's assay.

Materials and Reagents

Equipment

-

96-well microplate reader capable of measuring absorbance at 412 nm[8]

-

Multichannel pipette[10]

-

Standard laboratory pipettes and tips

-

Vortex mixer

-

Analytical balance

-

pH meter

Chemicals and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel) (e.g., Sigma-Aldrich, Cat# C3389)[12]

-

Acetylthiocholine iodide (ATChI) (Substrate)[8]

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[3]

-

Donepezil or Galantamine (as a positive control inhibitor)[5][13]

-

Indole derivatives (Test Compounds)

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Dimethyl sulfoxide (DMSO) (for dissolving inhibitors)[12]

-

Deionized water

Preparation of Reagents

Critical Note: The stability of some reagents is limited. It is recommended to prepare fresh solutions, especially the working solutions, on the day of the experiment.[14]

0.1 M Phosphate Buffer (pH 8.0)

The optimal pH for AChE activity is typically between 7.5 and 8.5.[15]

-

Prepare a 0.1 M solution of sodium phosphate monobasic.

-

Prepare a 0.1 M solution of sodium phosphate dibasic.

-

Titrate the monobasic solution with the dibasic solution until the pH reaches 8.0, monitoring with a pH meter.

-

Store at 4°C.

Acetylcholinesterase (AChE) Solution (0.1 U/mL)

-

Prepare a stock solution of AChE (e.g., 10 U/mL) in phosphate buffer.

-

On the day of the assay, dilute the stock solution with phosphate buffer to a final working concentration of 0.1 U/mL. The final concentration may need to be optimized based on the specific activity of the enzyme lot.[16]

-

Keep the enzyme solution on ice throughout the experiment.

Acetylthiocholine Iodide (ATChI) Solution (14 mM)

-

Dissolve the appropriate amount of ATChI in deionized water to make a 14 mM stock solution.[8]

-

This solution should be prepared fresh.

DTNB Solution (10 mM)

-

Dissolve the appropriate amount of DTNB in 0.1 M phosphate buffer (pH 7.0-8.0) to make a 10 mM stock solution.[11]

-

This solution should be protected from light and prepared fresh.

Inhibitor Solutions (Indole Derivatives and Positive Control)

-

Prepare a stock solution of each indole derivative and the positive control (e.g., Donepezil) in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solutions in phosphate buffer to obtain a range of concentrations for testing. The final DMSO concentration in the reaction mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[13] It is crucial to test the enzyme's tolerance to the solvent used.[12]

Experimental Protocol: 96-Well Plate Assay

This protocol is designed for a total reaction volume of 200 µL per well.[8]

Figure 2: General workflow for the AChE inhibition assay.

Assay Plate Setup

It is essential to include proper controls in each experiment to ensure the validity of the results.

| Well Type | Component 1 (140 µL) | Component 2 (10 µL) | Component 3 (10 µL) | Component 4 (10 µL) | Component 5 (10 µL) |

| Blank | Phosphate Buffer | Phosphate Buffer | Phosphate Buffer | DTNB | ATChI |

| Negative Control (100% Activity) | Phosphate Buffer | Vehicle (e.g., 1% DMSO) | AChE | DTNB | ATChI |

| Positive Control | Phosphate Buffer | Positive Inhibitor | AChE | DTNB | ATChI |

| Test Sample | Phosphate Buffer | Indole Derivative | AChE | DTNB | ATChI |

Table 1: Example of a 96-well plate setup for the AChE inhibition assay.

Step-by-Step Procedure

-

To the appropriate wells of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[8]

-

Add 10 µL of the various dilutions of the indole derivatives or the positive control to the test and positive control wells, respectively. Add 10 µL of the vehicle (e.g., buffer with the same percentage of DMSO as the inhibitor solutions) to the negative control wells.[8]

-

Add 10 µL of the AChE solution (0.1 U/mL) to all wells except the blank. To the blank wells, add 10 µL of phosphate buffer.[8]

-

Mix the contents of the plate gently and pre-incubate for 10 minutes at 25°C.[8]

-

Add 10 µL of the DTNB solution to all wells.[8]

-

Initiate the reaction by adding 10 µL of the ATChI solution to all wells.[8]

-

Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[3]

Data Analysis

Calculation of Percentage Inhibition

-

Determine the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.[3]

-

Calculate the percentage of AChE inhibition for each concentration of the indole derivative using the following formula:[3]

% Inhibition = [ (Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control ] x 100

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[17][18]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

-

The IC₅₀ value is determined from the fitted curve as the concentration of the inhibitor that corresponds to 50% inhibition.[17]

Note on IC₅₀ vs. Kᵢ: While the IC₅₀ value is a commonly used measure of inhibitor potency, it is dependent on the experimental conditions, particularly the substrate concentration.[17][19] For a more absolute measure of the binding affinity of the inhibitor to the enzyme, the inhibition constant (Kᵢ) should be determined through further kinetic studies (e.g., by constructing Lineweaver-Burk or Dixon plots).[2][20]

Troubleshooting and Considerations

-

High Background Absorbance: This may be due to the non-enzymatic hydrolysis of ATChI or the reaction of the test compound with DTNB. Run a control with the test compound and DTNB in the absence of the enzyme to check for this.

-

Low Enzyme Activity: Ensure the enzyme has been stored and handled correctly. Check the pH of the buffer. The specific activity of the enzyme can vary between lots, so optimization of the enzyme concentration may be necessary.[16]

-

Precipitation of Test Compound: Indole derivatives can sometimes be poorly soluble in aqueous solutions. If precipitation is observed, the stock solution concentration or the final concentration in the assay may need to be adjusted. The DMSO concentration can also be slightly increased, but its effect on enzyme activity must be verified.

-

Substrate Inhibition: At very high concentrations, acetylthiocholine can cause substrate inhibition of AChE.[21] It is important to determine the optimal substrate concentration (often around the Kₘ value) for the assay.[19][22]

Conclusion

This application note provides a detailed and robust protocol for the in vitro screening of indole derivatives as potential acetylcholinesterase inhibitors. By following this guide, researchers can obtain reliable and reproducible data to evaluate the potency of their compounds and advance the development of novel therapeutics for Alzheimer's disease and other neurological disorders. Further kinetic studies are recommended to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) for the most promising candidates.[15][23]

References

-

Al-Ghorbani, M., et al. (2012). Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors. Molecules, 17(5), 4811-4823. [Link]

-

MDPI. (2012). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. MDPI. [Link]

-

Khan, I., et al. (2020). Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science, 32(1), 881-889. [Link]

-

Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2257-2267. [Link]

-

Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(15), e4508. [Link]

-

Bhuvanagayathri, B., et al. (2018). Kinetic Evaluation of the Inhibition of Acetylcholinesterase for Use as a Biosensor. International Journal of Pharmaceutical Sciences and Research, 9(1), 99-107. [Link]

-

Bolognesi, M. L., et al. (2001). Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. Journal of Medicinal Chemistry, 44(22), 362-371. [Link]

-

BioAssay Systems. (n.d.). Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems. [Link]

-

Davidson College. (n.d.). IC50 Determination. edX. [Link]

-

Kamal, M. A., et al. (2000). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Biochemical Pharmacology, 60(4), 561-570. [Link]

-

Khan, I., et al. (2022). Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Results in Chemistry, 4, 100585. [Link]

-

El-Sayed, N. N. E., et al. (2023). New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. Future Medicinal Chemistry, 15(7), 541-561. [Link]

-

Wikipedia. (n.d.). IC50. Wikipedia. [Link]

-

Elabscience. (n.d.). Rat AChE(Acetylcholinesterase) ELISA Kit. Elabscience. [Link]

-

Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Boster Biological Technology. [Link]

-

BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. [Link]

-

Copeland, R. A. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Biochemistry and Cell Biology. [Link]

-

Canadian Science Publishing. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. [Link]

-

Senthilkumar, S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 133-136. [Link]

-

Petr, K., & J, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

-

Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2649-2661. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

MDPI. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. MDPI. [Link]

-

Kostelnik, A., et al. (2017). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 17(2), 399. [Link]

-

ResearchGate. (2025). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science [jksus.org]

- 7. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. journal.ugm.ac.id [journal.ugm.ac.id]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. courses.edx.org [courses.edx.org]

- 18. IC50 - Wikipedia [en.wikipedia.org]

- 19. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method [mdpi.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. pubs.acs.org [pubs.acs.org]

In Vivo Evaluation of Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate in Animal Models: Application Notes & Protocols

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vivo evaluation of benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate. This compound belongs to the isatin (1H-indole-2,3-dione) class of molecules, which are known for their diverse and potent pharmacological activities.[1][2][3][4][5] While specific in vivo data for this particular ester derivative are emerging, this guide synthesizes established methodologies for evaluating isatin analogues in animal models. The protocols herein are designed to be robust and self-validating, providing a foundational framework for assessing the therapeutic potential of this and related compounds. We will delve into the critical preliminary assessments of toxicity and pharmacokinetics before exploring efficacy studies in relevant disease models, including oncology, inflammation, and neurodegeneration.

Introduction: The Therapeutic Promise of the Isatin Scaffold

Isatin and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][4][6][7][8] The isatin core is a privileged scaffold in medicinal chemistry, and its derivatives have been the subject of extensive research.[9][10][11] Notably, the FDA-approved kinase inhibitor Sunitinib, used in cancer therapy, is an oxindole derivative, highlighting the clinical potential of this chemical family.[10]

Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, the subject of this guide, is an N-1 substituted isatin derivative. The addition of the benzyl acetate group at this position may modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, potentially influencing its pharmacokinetic profile and therapeutic efficacy. The rationale for its in vivo evaluation is grounded in the extensive literature supporting the diverse biological activities of isatin analogues.

Potential Mechanisms of Action

The multifaceted therapeutic effects of isatin derivatives stem from their ability to interact with a wide range of biological targets.[5] Key mechanisms include:

-

Kinase Inhibition: Many isatin derivatives function as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][10][12]

-

Caspase Modulation: Isatins have been shown to modulate caspase activity, a family of proteases central to the execution of apoptosis.[13][14] This has significant implications for both cancer therapy (inducing apoptosis in tumor cells) and neuroprotection (inhibiting apoptosis in neurons).

-

Anti-inflammatory Effects: Isatin derivatives can exert anti-inflammatory effects by inhibiting key mediators of inflammation, such as cyclooxygenase (COX) enzymes.[6][8][15]

-

Neuroprotection: The neuroprotective properties of isatins are attributed to their ability to interact with numerous isatin-binding proteins in the brain, modulate gene expression, and protect against oxidative stress-induced apoptosis.[7][16][17]

The following diagram illustrates the potential multifaceted mechanisms of action of isatin derivatives.

Caption: Potential mechanisms of action for isatin derivatives.

Preliminary In Vivo Assessment: Safety and Pharmacokinetics

Prior to evaluating the therapeutic efficacy of benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, it is imperative to establish its safety profile and understand its pharmacokinetic behavior in the chosen animal model.

Acute Toxicity Studies

The initial step in the safety assessment is to determine the acute toxicity of the compound. This is typically done by establishing the median lethal dose (LD50).

Protocol: Acute Toxicity (LD50) Determination

-

Animal Model: Swiss albino mice are a commonly used model for acute toxicity studies.[8]

-

Housing and Acclimatization: House animals in standard conditions with free access to food and water for at least one week prior to the experiment.

-

Dose Preparation: Prepare a stock solution of benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate in a suitable vehicle (e.g., 0.9% NaCl solution, DMSO, or a suspension with a suspending agent like carboxymethyl cellulose). The choice of vehicle should be based on the compound's solubility and should be tested for any intrinsic toxicity.

-

Dosing: Administer the compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage) at a range of doses to different groups of animals. A preliminary study with wide dose ranges can help narrow down the approximate toxic dose. For isatin, doses up to 150 mg/kg have been used in mice.[18]

-

Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days for any signs of toxicity, such as changes in behavior, grooming, respiration, and any mortality.

-

Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing effective dosing regimens for efficacy studies.

Protocol: Pharmacokinetic Profiling

-

Animal Model: Beagles are a suitable non-rodent model for pharmacokinetic studies due to their physiological similarities to humans.[19][20]

-

Dosing: Administer a single dose of the compound intravenously (to determine clearance and volume of distribution) and orally (to assess oral bioavailability) to different groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

-

Plasma Analysis: Separate plasma from the blood samples and analyze the concentration of the parent compound and any major metabolites using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Oral bioavailability |

In Vivo Efficacy Evaluation: Disease Models

Based on the broad spectrum of activity of isatin derivatives, benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can be evaluated in various disease models. The following protocols are examples for key therapeutic areas.

Anticancer Activity

Isatin derivatives have demonstrated significant anticancer activity against various human tumor cell lines.[3][4][10][11][21]

Protocol: Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.[22][23]

-

Cell Lines: Select human cancer cell lines relevant to the proposed therapeutic target (e.g., breast, lung, colon cancer cell lines).

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size, randomize the animals into control and treatment groups. Administer the test compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage). A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., 5-fluorouracil) should be included.[21]

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Sources

- 1. mdpi.com [mdpi.com]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ro.uow.edu.au [ro.uow.edu.au]

- 10. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. jpp.krakow.pl [jpp.krakow.pl]

- 15. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of a neuroprotective dose of isatin or deprenyl to mice on the profile of brain isatin-binding proteins [pbmc.ibmc.msk.ru]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. (PDF) A Pharmacokinetic Study of Isatin in Beagles' Bodies [research.amanote.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Western blot analysis to determine the antiproliferative mechanism of isatin conjugates

Application Note & Protocol

Topic: Elucidating the Antiproliferative Mechanisms of Isatin Conjugates Using Western Blot Analysis

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, and its conjugates have emerged as a promising class of compounds in anticancer drug discovery, demonstrating potent antiproliferative activity across various cancer cell lines.[1][2] A critical step in the preclinical development of these novel agents is the elucidation of their mechanism of action. Western blot analysis is an indispensable immunodetection technique that provides robust qualitative and semi-quantitative data on protein expression levels, making it ideally suited for investigating the molecular pathways targeted by isatin conjugates.[3][4] This guide offers an in-depth exploration of how to employ Western blot analysis to determine if isatin conjugates exert their antiproliferative effects through the induction of apoptosis, cell cycle arrest, or modulation of key kinase signaling pathways. We provide detailed, field-proven protocols, data interpretation guidelines, and the scientific rationale behind experimental choices to empower researchers in their drug development efforts.

Introduction: Isatin Conjugates as Anticancer Agents

Isatin and its derivatives have garnered significant attention due to their structural versatility and broad spectrum of biological activities.[2] Strategic hybridization of the isatin core with other pharmacophores has led to the development of conjugates that can simultaneously modulate multiple oncogenic signaling pathways.[1][5] Common mechanisms of action for these compounds include the induction of programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and the inhibition of crucial protein kinases that drive cancer cell proliferation and survival.[1][6]

Understanding which of these pathways a novel isatin conjugate perturbs is fundamental to its development. Western blotting allows for the precise measurement of changes in the expression levels of key regulatory proteins within these pathways following drug treatment, thereby painting a detailed picture of the compound's molecular mechanism.[3]

Core Principles of Western Blotting for Mechanistic Studies

Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate. The overall workflow involves separating proteins by size, transferring them to a solid support, and then identifying the target protein using specific antibodies.[4] For mechanistic studies of isatin conjugates, this allows us to ask specific questions:

-

Apoptosis Induction: Does the compound activate the cellular machinery for programmed cell death? We can measure the levels of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Does the compound stop cells from dividing at a specific phase? We can probe for key proteins that regulate cell cycle checkpoints.

-

Kinase Inhibition: Does the compound block signaling cascades essential for cell growth? We can assess the phosphorylation status of key kinases and their downstream targets.

The following diagram illustrates the standard experimental workflow for Western blot analysis.

Caption: Standard workflow for Western blot analysis.

Investigating Apoptosis Induction

Apoptosis is a highly regulated process of programmed cell death essential for eliminating damaged or cancerous cells. A common mechanism for anticancer agents is the activation of the intrinsic (mitochondrial) apoptotic pathway.[3][6] Western blotting can definitively confirm apoptosis by detecting changes in key protein markers.[4]

Key Protein Markers for Apoptosis:

-

Bcl-2 Family Proteins: This family consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of these proteins is critical. A successful pro-apoptotic drug will decrease the Bcl-2/Bax ratio.[1][7][8]

-

Caspases: These are the executioner proteases of apoptosis. They exist as inactive pro-caspases and are cleaved upon activation. Detecting the cleaved, active forms of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis.[3][9][10]

-

PARP (Poly(ADP-ribose) polymerase): This is a substrate of activated Caspase-3. Its cleavage from a full-length ~116 kDa protein to an ~89 kDa fragment is considered a definitive marker of apoptosis.[3][4]

Caption: Intrinsic apoptosis pathway modulated by isatin conjugates.

Investigating Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents, including isatin derivatives, function by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating.[11][12][13] Western blotting can identify the specific checkpoint affected by measuring levels of key cell cycle regulatory proteins.

Key Protein Markers for Cell Cycle Arrest (G1/S Phase):

-

Cyclins and CDKs: Cyclin-dependent kinases (CDKs) are the engines of the cell cycle, and their activity is governed by binding to regulatory cyclin proteins. The Cyclin D/CDK4/6 complex and Cyclin E/CDK2 complex are critical for progression through the G1 phase.[1][14] Inhibition by an isatin conjugate may lead to decreased expression of these proteins.

-

Retinoblastoma Protein (Rb): A key tumor suppressor. In its active, hypophosphorylated state, Rb binds to the transcription factor E2F, preventing the expression of genes required for the S phase. The Cyclin D/CDK4/6 complex phosphorylates (inactivates) Rb. A decrease in phosphorylated Rb (p-Rb) indicates a G1 arrest.[15][16]

Caption: G1/S cell cycle checkpoint regulation by isatin conjugates.

Data Presentation: Expected Protein Expression Changes

When analyzing the antiproliferative effect of an isatin conjugate, the following table summarizes the expected changes in key protein markers that can be detected by Western blot.

| Pathway | Protein Marker | Function | Expected Change with Effective Compound |

| Apoptosis | Bcl-2 | Anti-apoptotic | ↓ Downregulation |

| Bax | Pro-apoptotic | ↑ Upregulation or No Change | |

| Cleaved Caspase-9 | Pro-apoptotic (Initiator) | ↑ Upregulation (Cleavage from pro-form) | |

| Cleaved Caspase-3 | Pro-apoptotic (Executioner) | ↑ Upregulation (Cleavage from pro-form) | |

| Cleaved PARP | Apoptosis Marker | ↑ Upregulation (Cleavage from full-length) | |

| Cell Cycle | Cyclin D1 | G1/S Progression | ↓ Downregulation |

| CDK4 / CDK6 | G1/S Progression | ↓ Downregulation | |

| Phospho-Rb (p-Rb) | G1/S Progression (Inactive Rb) | ↓ Downregulation | |

| Cyclin B1 | G2/M Progression | ↓ Downregulation (if G2/M arrest occurs) | |

| CDK1 (Cdc2) | G2/M Progression | ↓ Downregulation or change in phosphorylation | |

| Loading Control | GAPDH / β-Actin | Housekeeping Gene | ↔ No Change |

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for performing Western blot analysis to investigate the effects of an isatin conjugate on cancer cell lines.

Part 1: Sample Preparation

-

Cell Culture and Treatment:

-

Seed the cancer cell line of interest (e.g., MCF-7, A549, HepG2) in appropriate culture flasks or plates.[5] Allow cells to adhere and reach 60-70% confluency.

-

Treat cells with various concentrations of the isatin conjugate (e.g., 0, 1, 5, 10 µM) and/or a vehicle control (e.g., DMSO). Include a positive control compound if available (e.g., staurosporine for apoptosis).

-

Incubate for a predetermined time (e.g., 24, 48 hours) based on cytotoxicity assay (e.g., MTT) results.

-

-

Cell Lysis (for Adherent Cells):

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail directly to the plate (e.g., 500 µL for a 10 cm dish).[17]

-

Use a cell scraper to collect the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker).

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay or Bradford assay, following the manufacturer's protocol.[18]

-

Rationale: Equal protein loading across all lanes of the gel is critical for accurate comparison of protein expression levels.

-

Part 2: SDS-PAGE and Protein Transfer

-

Sample Denaturation:

-

Based on the quantification results, dilute each lysate to the same final concentration (e.g., 1-2 µg/µL) with lysis buffer.

-

Mix a calculated volume of lysate (to get 20-30 µg of total protein) with 4X or 6X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[17]

-

-

Gel Electrophoresis:

-

Load 20-30 µg of denatured protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris precast gel).[18] Include a molecular weight marker (protein ladder) in one lane.

-

Run the gel in the appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[18][19]

-

Rationale: The membrane provides a solid support for the proteins, allowing them to be accessible for antibody binding. PVDF is often preferred for its durability. A wet transfer at 4°C is recommended for many apoptosis-related proteins.[18][19]

-

Part 3: Immunodetection

-

Blocking:

-

After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[19]

-

Rationale: Blocking prevents the primary antibody from binding non-specifically to the membrane surface, which would cause high background noise.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody specific for your target protein (e.g., anti-Caspase-3, anti-p-Rb) in blocking buffer or TBST according to the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[17]

-

-

Washing:

-

Remove the primary antibody solution. Wash the membrane three times for 5-10 minutes each with a copious amount of TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). Dilute the secondary antibody in blocking buffer or TBST.

-

Incubate for 1 hour at room temperature with gentle agitation.[17]

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

-

Part 4: Detection and Analysis

-

Signal Detection:

-

Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[18]

-

-

Imaging:

-

Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc) or by exposing the membrane to X-ray film.[15]

-

-

Stripping and Re-probing (for Loading Control):

-

To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed for a housekeeping protein like GAPDH or β-actin, whose expression should remain constant across all samples.[14]

-

Alternatively, run duplicate gels or cut the membrane if the target proteins have sufficiently different molecular weights.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to perform densitometry on the bands.[15]

-

Normalize the band intensity of your target protein to the intensity of the corresponding loading control band in the same lane.

-

Calculate the fold-change in protein expression relative to the vehicle-treated control.

-

Conclusion

Western blot analysis is a cornerstone technique for the mechanistic evaluation of novel anticancer compounds like isatin conjugates. By systematically probing for key markers of apoptosis and cell cycle regulation, researchers can gain critical insights into the molecular pathways targeted by their compounds. This knowledge is indispensable for lead compound optimization, establishing structure-activity relationships, and advancing promising candidates through the drug development pipeline.[1][20]

References

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC. National Center for Biotechnology Information.

- Determination of Caspase Activation by Western Blot - PubMed. National Center for Biotechnology Information.

- Exploring the potential of isatin hybrids as anticancer agents: recent advances and future prospective. ResearchGate.

- Unveiling the Anti-Cancer Potential of Isatin and its Derivatives: A Technical Overview. Benchchem.

- Determination of Caspase Activation by Western Blot. Springer Nature Experiments.

- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.

- Apoptosis western blot guide. Abcam.

- Time course of caspase activation by Western blot analysis. (A) The... ResearchGate.

- Application Note: Western Blot Analysis of BCL-2 Family Proteins Following Venetoclax Treatment. Benchchem.

- Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC. National Center for Biotechnology Information.

- 2.4. Quantification of Apoptosis Using Western Blot. Bio-protocol.

- New Isatin-Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PubMed. National Center for Biotechnology Information.

- (PDF) New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. ResearchGate.

- Bcl-2 Detection in Western Blotting. FineTest ELISA Kit.

- Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed. National Center for Biotechnology Information.

- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dove Medical Press.

- A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed. National Center for Biotechnology Information.

- Protocols for Characterization of Cdk5 Kinase Activity - PMC. National Center for Biotechnology Information.

- 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. Semantic Scholar.

- Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells - PubMed. National Center for Biotechnology Information.

- New Insights into the Structural Requirements of Isatin-Derived Pro-Apoptotic Agents against Acute Myeloid Leukemia. MDPI.

- Western blot analysis for cyclins , cyclin-dependent kinases, and... ResearchGate.

- Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. Springer Nature.

- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.

- Ally-isatin supresses cell viability, induces cell cycle arrest and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells | Request PDF. ResearchGate.

- Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Treatments (24 h). ResearchGate.

- Western Blot Protocol. R&D Systems.

- Design and Synthesis of Novel Isatin-Based derivatives Targeting Cell Cycle Checkpoint Pathways as Potential Anticancer Agents. | Request PDF. ResearchGate.

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 12. New Isatin-Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]